molecular formula C18H20FN3O4 B11185834 5-[(4-fluorophenyl)carbonyl]-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione

5-[(4-fluorophenyl)carbonyl]-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11185834
M. Wt: 361.4 g/mol
InChI Key: ABPOUYREZFRTGE-UHFFFAOYSA-N
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Description

5-[(4-fluorophenyl)carbonyl]-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a morpholinylmethyl group, and a pyrimidine dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorophenyl)carbonyl]-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors, such as urea and β-diketones, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

    Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be attached through a nucleophilic substitution reaction using morpholine and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-fluorophenyl)carbonyl]-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Morpholine in the presence of a suitable alkylating agent.

Major Products

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified oxidation states.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-[(4-fluorophenyl)carbonyl]-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-fluorophenyl)carbonyl]-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-fluorophenyl)carbonyl]-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrimidine core, coupled with the fluorophenyl and morpholinylmethyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H20FN3O4

Molecular Weight

361.4 g/mol

IUPAC Name

5-(4-fluorobenzoyl)-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C18H20FN3O4/c1-20-14(11-22-7-9-26-10-8-22)15(17(24)21(2)18(20)25)16(23)12-3-5-13(19)6-4-12/h3-6H,7-11H2,1-2H3

InChI Key

ABPOUYREZFRTGE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=C(C=C2)F)CN3CCOCC3

Origin of Product

United States

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